molecular formula C10H15ClN2 B2572329 [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine CAS No. 927965-80-8

[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine

Cat. No.: B2572329
CAS No.: 927965-80-8
M. Wt: 198.69
InChI Key: MIDAWEXSYYTARE-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine: is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.7 g/mol . It is also known by its IUPAC name, 1-(4-chlorophenyl)-N,N-dimethyl-1,2-ethanediamine . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a dimethylamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDAWEXSYYTARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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